Bis[3-nitro-4-aminophenyl]sulfone
Description
Bis[3-nitro-4-aminophenyl]sulfone (CAS: 100137-37-9) is a sulfone derivative featuring two phenyl rings connected by a sulfonyl group. Each phenyl ring is substituted with a nitro (-NO₂) group at the 3-position and an amino (-NH₂) group at the 4-position. Its molecular formula is C₁₂H₁₀N₄O₈S₄, with a molar mass of 466.49 g/mol .
Properties
CAS No. |
18491-91-3 |
|---|---|
Molecular Formula |
C12H10N4O6S |
Molecular Weight |
338.30 g/mol |
IUPAC Name |
4-(4-amino-3-nitrophenyl)sulfonyl-2-nitroaniline |
InChI |
InChI=1S/C12H10N4O6S/c13-9-3-1-7(5-11(9)15(17)18)23(21,22)8-2-4-10(14)12(6-8)16(19)20/h1-6H,13-14H2 |
InChI Key |
XJRXNRFOESSSRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key sulfone analogs and their properties:
Key Observations :
- Electron Effects: The nitro group in this compound reduces electron density, enhancing stability against oxidation compared to hydroxyl or amino derivatives. However, the amino group introduces nucleophilic reactivity, which is absent in halogenated analogs like Bis(4-fluoro-3-nitrophenyl)sulfone.
- Solubility: Amino and hydroxyl substituents increase polarity and water solubility, whereas halogenated or fully nitrated derivatives (e.g., Bis(4-fluoro-3-nitrophenyl)sulfone) exhibit lower solubility in aqueous media.
- Thermal Stability : Halogenated sulfones (e.g., Bis(4-chlorophenyl)sulfone) show superior thermal stability due to strong C-Cl bonds, making them suitable for high-temperature thermoplastics .
Functional and Application Comparisons
Stability and Reactivity Challenges
- Hydrolytic Stability: this compound’s amino groups may undergo hydrolysis under acidic/alkaline conditions, limiting its use in harsh environments. In contrast, halogenated analogs (e.g., Bis(4-chlorophenyl)sulfone) are hydrolytically stable .
- Oxidative Degradation : Nitro groups improve resistance to oxidation, but sulfone linkages (S=O) remain susceptible to radical attack, a common issue in sulfonated PEMs .
Q & A
Q. What are the key considerations in designing a synthesis route for Bis[3-nitro-4-aminophenyl]sulfone?
A robust synthesis route must account for reactivity of functional groups (e.g., nitro and amino groups), solvent compatibility, and stepwise protection/deprotection strategies. For example, nitro groups are susceptible to reduction, necessitating controlled conditions to preserve the sulfone backbone. Intermediate purification via column chromatography or recrystallization is critical to avoid side products. Evidence from similar sulfone syntheses highlights the use of coupling agents or nucleophilic aromatic substitution under anhydrous conditions . Methodological frameworks emphasize iterative optimization of temperature, stoichiometry, and catalysts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR identify aromatic proton environments and confirm sulfone connectivity.
- FT-IR : Peaks at ~1350 cm (asymmetric S=O) and ~1150 cm (symmetric S=O) confirm sulfone presence.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHNOS).
- XRD : Crystallography resolves spatial arrangement, critical for reactivity studies . Cross-referencing data with computational models (e.g., DFT) enhances accuracy .
Q. How does the nitro group in this compound influence its reactivity?
The nitro group is electron-withdrawing, activating the aromatic ring for electrophilic substitution at meta/para positions. However, under reductive conditions (e.g., H/Pd-C), nitro groups convert to amines, altering the compound’s electronic properties. Stability studies suggest sulfone bonds remain intact under mild acidic/basic conditions, but prolonged exposure to strong acids may cleave the sulfone moiety .
Q. What are the primary research applications of this compound?
- Organic Synthesis : As a bifunctional building block for polymers or ligands.
- Biochemical Probes : Nitro groups enable photoaffinity labeling; sulfone stability supports long-term assays.
- Material Science : Incorporation into sulfonated polymers for ion-exchange membranes .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
Adopt a Design of Experiments (DoE) approach:
- Variables : Temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs).
- Response Surface Methodology : Identify interactions between variables using central composite design.
- Validation : Replicate optimal conditions (e.g., 100°C, 10 mol% CuI, 18 hrs) to achieve >85% yield .
Q. How should discrepancies in spectroscopic data be resolved during characterization?
Q. What methodologies are suitable for studying the environmental fate of this compound?
- Laboratory Studies : Assess hydrolysis (pH 4–9), photolysis (UV-Vis exposure), and biodegradation (OECD 301F).
- Field Monitoring : Use LC-MS/MS to detect degradation products (e.g., sulfonic acids) in soil/water matrices.
- Ecotoxicity : Evaluate impacts on model organisms (e.g., Daphnia magna) across trophic levels .
Q. How can computational modeling predict the biological interactions of this compound?
Q. What strategies address low reproducibility in sulfone-mediated coupling reactions?
Q. How can researchers validate the proposed degradation pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
